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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the budding yeast Cyclin-Dependent
Kinase (CDK) BUR1 and its fission yeast ortholog, Cdk9, in the context of cross-species
complementation studies. We delve into their functional conservation and divergence, offering
supporting experimental data, detailed protocols for key experiments, and visual
representations of the underlying biological processes and workflows.

Functional Equivalence: Can Fission Yeast Cdk9
Rescue a Budding Yeast Mutant?

Cross-species complementation studies have been instrumental in dissecting the evolutionary
conservation of essential cellular processes. In the realm of transcription elongation, a key
player is the cyclin-dependent kinase BUR1 in Saccharomyces cerevisiae and its ortholog
Cdk9 in Schizosaccharomyces pombe. Both kinases are essential for phosphorylating
components of the RNA Polymerase Il (Pol 1l) elongation complex, thereby ensuring efficient
and processive transcription.

A pivotal study demonstrated that the function of BUR1 is conserved in its fission yeast
counterpart. Specifically, the expression of S. pombe Cdk9 (SpCdk9) along with its cognate
cyclin Pchl was shown to successfully rescue the lethality of a burlA null mutant in S.
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cerevisiae.[1] This finding underscores the fundamental conservation of the Cdk9/BURL1 kinase
module's role in transcription across distant yeast species.

Quantitative Comparison of Complementation

While the qualitative rescue of lethality is a strong indicator of functional conservation, a
guantitative assessment provides deeper insights into the degree of functional equivalence.
This can be achieved by comparing the growth characteristics and drug sensitivities of the
complemented yeast strain with both wild-type and the original burlA mutant.
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Table 1: Comparison of phenotypes for S. cerevisiae strains. 5-FOA (5-fluoroorotic acid) is used
to select against the URA3-marked plasmid carrying the wild-type BUR1 gene, thus assessing
the ability of the introduced gene(s) to support viability. Growth rate and drug sensitivity assays
provide a quantitative measure of complementation.

Experimental Protocols
Yeast Complementation Assay
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This protocol details the steps to quantitatively assess the complementation of a burlA mutant
with SpCdk9/Pchl.

a. Yeast Strains and Plasmids:

S. cerevisiae strain with a deletion of the BUR1 gene, kept alive by a URA3-marked plasmid
carrying the wild-type BUR1 gene (e.g., burlA pRS316-BURL1).

Plasmids for expressing S. pombe Cdk9 and Pchl in S. cerevisiae (e.g., pPRS315-SpCdk9
and pRS314-Pchl).

Control plasmids: empty vectors (pRS315, pRS314) and a plasmid carrying S. cerevisiae
BURL (pRS316-BURL1).

. Transformation:

Co-transform the burlA pRS316-BUR1 strain with the plasmids expressing SpCdk9 and
Pch1l, or the respective control plasmids.

Select for transformants on synthetic complete (SC) medium lacking the appropriate amino
acids for plasmid selection (e.g., SC -Leu -Trp).

. Plasmid Shuffle Assay (Qualitative):

Streak the transformants on plates containing 5-fluoroorotic acid (5-FOA). 5-FOA is toxic to
cells expressing the URA3 gene.

Only cells that can lose the pRS316-BUR1 plasmid and survive will form colonies, indicating
that the introduced genes can complement the loss of BURL.

. Growth Curve Analysis (Quantitative):

Inoculate single colonies of wild-type, burlA + pRS316-BUR1, and the successfully
complemented burlA + pRS315-SpCdk9 + pRS314-Pchl strains into liquid SC medium.

Grow overnight at 30°C with shaking.

The next day, dilute the cultures to an OD600 of ~0.1 in fresh medium.
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o Measure the OD600 at regular intervals (e.g., every 2 hours) for 24-48 hours using a
spectrophotometer or a plate reader.

» Plot the OD600 values against time to generate growth curves and calculate the doubling
time for each strain.

e. Drug Sensitivity Assay (Quantitative):
o Perform spot assays by serially diluting cultures of the different yeast strains.

e Spot the dilutions onto SC plates and SC plates containing varying concentrations of 6-
azauracil (e.g., 50 pg/mL, 100 pg/mL) or mycophenolic acid (e.g., 10 pg/mL, 25 pug/mL).

Incubate the plates at 30°C for 2-3 days and document the growth.

In Vitro Kinase Assay

This protocol describes how to compare the kinase activity of purified BUR1/Bur2 and
SpCdk9/Pchl complexes on a key substrate, Spt5.

a. Protein Purification:
o Express GST-tagged Spt5 in E. coli and purify it using glutathione-agarose beads.

» Express and purify the BUR1/Bur2 and SpCdk9/Pch1l kinase complexes from yeast or insect
cells.

b. Kinase Reaction:
e Set up the kinase reaction in a buffer containing ATP and MgCI2.

e The reaction mixture should include:

[¢]

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM DTT).

[e]

Purified kinase complex (BUR1/Bur2 or SpCdk9/Pchl).

o

Purified GST-Spt5 substrate.
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o [y-32P]ATP (for radiometric detection) or cold ATP (for fluorescence-based detection).

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

Stop the reaction by adding SDS-PAGE loading buffer.

c. Detection of Phosphorylation:

Radiometric Detection:
o Separate the reaction products by SDS-PAGE.

o Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled,
phosphorylated GST-Spt5.

o Quantify the signal using a phosphorimager or densitometry.
e Fluorescence-Based Detection:

o Use a commercial kinase assay kit that measures ATP consumption or ADP production via
a fluorescent readout.

o Alternatively, use a phospho-specific antibody against the phosphorylated site on Spt5 in a
Western blot or ELISA format.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental procedures,
the following diagrams were generated using Graphviz.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b15542163#cross-species-
complementation-studies-with-burl-and-cdk9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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